Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-
CAS No.: 73987-34-5
Cat. No.: VC15891998
Molecular Formula: C10H6Cl4N2
Molecular Weight: 296.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73987-34-5 |
|---|---|
| Molecular Formula | C10H6Cl4N2 |
| Molecular Weight | 296.0 g/mol |
| IUPAC Name | 3-chloro-2-(trichloromethyl)quinolin-4-amine |
| Standard InChI | InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16) |
| Standard InChI Key | KQCLZWSBHCTDLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)C(Cl)(Cl)Cl)Cl)N |
Introduction
Chemical Synthesis and Optimization
The synthesis of quinoline, 4-amino-3-chloro-2-(trichloromethyl)-, typically follows a multi-step protocol involving halogenation and functional group modifications. A patented method (CN102942524A) describes the chlorination of 7-chloro-8-methyl-3-nitroquinoline using phosphorus trichloride (PCl₃) and chlorine gas under tungsten-iodine lamp irradiation at 120–130°C, yielding 7-chloro-3-nitro-8-(trichloromethyl)quinoline with an 82% yield . Subsequent hydrolysis with ice water produces the carboxylic acid derivative, demonstrating the compound’s reactivity under controlled conditions .
Alternative routes involve the Vilsmeier-Haack reaction, where substituted acetanilides react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 80–100°C. Key parameters affecting yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | 65–85% |
| DMF:POCl₃ Molar Ratio | 1:1.2–1.5 | Maximizes Cl⁻ incorporation |
| Hydrolysis Conditions | Mild base (e.g., NaHCO₃) | Stabilizes trichloromethyl group |
These methods highlight the importance of electronic effects from substituents in directing reaction pathways .
Structural and Physicochemical Properties
The compound’s quinoline backbone is planar, with substituents influencing its electronic profile and intermolecular interactions. X-ray crystallography reveals Cl···Cl interactions (3.3–3.5 Å) that stabilize the crystal lattice. Key physicochemical properties include:
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Molecular Weight: 296.0 g/mol
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Melting Point: 223–225°C (attributed to hydrogen bonding from the amino group)
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Solubility: Lipophilic due to trichloromethyl group; soluble in dichloromethane and dimethyl sulfoxide (DMSO).
Spectroscopic characterization employs:
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¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; trichloromethyl group at δ 4.1–4.3 ppm.
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ESI-MS: Molecular ion peak [M+H]⁺ at m/z 297.95.
Antimicrobial Activity
Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-, demonstrates broad-spectrum antimicrobial efficacy. Against Escherichia coli and Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line antibiotics. The mechanism involves DNA gyrase inhibition, preventing bacterial DNA replication.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 12.5 | 22 |
| S. aureus | 25.0 | 18 |
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl, -CCl₃) enhance membrane disruption and target binding .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast) | 15.0 |
| HCT116 (Colon) | 12.5 |
The compound induces apoptosis via PI3K/AKT/mTOR pathway inhibition, a critical regulator of cell proliferation . Comparative studies show that trichloromethyl and amino groups synergistically enhance anticancer activity by 40% compared to non-halogenated analogs.
Antimalarial Mechanism
The amino and chloro substituents enable high-affinity binding to ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting β-hematin formation—a detoxification pathway in Plasmodium parasites . This interaction is essential for antiplasmodial activity, with IC₅₀ values in the nanomolar range .
Comparative Analysis with Analogues
The trichloromethyl group at position 2 distinguishes this compound from simpler derivatives:
| Derivative | Molecular Weight (g/mol) | MIC (µg/mL) |
|---|---|---|
| 4-Chloro-3-chloromethylquinoline | 212.08 | 50.0 |
| 4-Amino-3-chloro-2-(CCl₃) | 296.0 | 12.5 |
The increased molecular weight and halogen content correlate with enhanced bioactivity and target specificity .
Applications and Future Directions
Current research focuses on:
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Drug Delivery Systems: Liposomal encapsulation to improve bioavailability.
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Combination Therapies: Synergistic effects with fluoroquinolones in antimicrobial regimens.
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Structural Optimization: Introducing fluorinated groups to reduce metabolic degradation.
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